[4,12-Diacetyloxy-15-(3-benzamido-2-hydroxy-3-phenylpropanoyl)oxy-1,9-dihydroxy-10,14,17,17-tetramethyl-11-oxo-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] pentanoate
Description
This compound belongs to the taxane family, a class of diterpenoids renowned for their complex polycyclic frameworks and pharmacological significance, particularly in oncology. Its structure features a 6-oxatetracyclo[11.3.1.0³,¹⁰.0⁴,⁷]heptadec-13-en core with multiple oxygenated substituents, including diacetyloxy groups at positions 4 and 12, a benzamido-hydroxy-phenylpropanoyl moiety at position 15, and a pentanoate ester at position 2 . The molecule contains 11 stereocenters, emphasizing its chirality and synthetic complexity. Its molecular formula is inferred as C₄₈H₅₉NO₁₆ (based on analogous compounds), with a molecular weight approximating 930–950 g/mol .
Taxanes like this compound are typically investigated for their microtubule-stabilizing properties, which disrupt mitosis in cancer cells. However, its specific pharmacological profile remains under study, with structural modifications (e.g., the pentanoate ester and benzamido groups) likely influencing solubility, metabolic stability, and target affinity compared to paclitaxel or docetaxel .
Properties
IUPAC Name |
[4,12-diacetyloxy-15-(3-benzamido-2-hydroxy-3-phenylpropanoyl)oxy-1,9-dihydroxy-10,14,17,17-tetramethyl-11-oxo-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] pentanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C45H55NO14/c1-8-9-20-32(50)59-39-37-43(7,30(49)21-31-44(37,23-56-31)60-26(4)48)38(52)36(57-25(3)47)33-24(2)29(22-45(39,55)42(33,5)6)58-41(54)35(51)34(27-16-12-10-13-17-27)46-40(53)28-18-14-11-15-19-28/h10-19,29-31,34-37,39,49,51,55H,8-9,20-23H2,1-7H3,(H,46,53) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YYPPXYNBYNRARE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(=O)OC1C2C(C(CC3C2(CO3)OC(=O)C)O)(C(=O)C(C4=C(C(CC1(C4(C)C)O)OC(=O)C(C(C5=CC=CC=C5)NC(=O)C6=CC=CC=C6)O)C)OC(=O)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C45H55NO14 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
833.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of [4,12-Diacetyloxy-15-(3-benzamido-2-hydroxy-3-phenylpropanoyl)oxy-1,9-dihydroxy-10,14,17,17-tetramethyl-11-oxo-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] pentanoate involves multiple steps, including esterification, acetylation, and amidation reactions. The synthetic route typically starts with the extraction of the core taxane structure from natural sources such as the bark of the Pacific yew tree (Taxus brevifolia). This is followed by chemical modifications to introduce the desired functional groups .
Industrial production methods often involve semi-synthesis, where the core structure is obtained from natural sources and then chemically modified. This approach is preferred due to the complexity and cost of total synthesis .
Chemical Reactions Analysis
Hydrolysis Reactions
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Ester Hydrolysis : The acetyloxy and pentanoate esters undergo hydrolysis under basic or acidic conditions, yielding carboxylic acids or alcohols .
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Amide Hydrolysis : The benzamido group may hydrolyze under extreme conditions (e.g., strong acids/bases) to form a carboxylic acid and amine derivatives .
Stability and Degradation
The compound’s stability is influenced by:
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Oxetane Ring : Susceptible to ring-opening under harsh conditions (e.g., strong nucleophiles) .
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Hydroxyl Groups : Potential sites for oxidation or further derivatization (e.g., phosphorylation) .
Reaction Analysis and Data
Research Findings and Implications
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Drug Stability : The ester and amide groups contribute to the compound’s stability and pharmacokinetic profile. Hydrolysis pathways may influence its metabolic degradation in vivo .
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Synthetic Complexity : The presence of 11 stereocenters and multiple functional groups underscores the challenges in synthesizing this compound, requiring precise stereoselective reactions .
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Therapeutic Relevance : As a paclitaxel derivative, its reactivity profile informs drug development strategies, such as optimizing ester/amide groups for improved solubility or targeted delivery .
Scientific Research Applications
[4,12-Diacetyloxy-15-(3-benzamido-2-hydroxy-3-phenylpropanoyl)oxy-1,9-dihydroxy-10,14,17,17-tetramethyl-11-oxo-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] pentanoate has several applications in scientific research:
Chemistry: Used as a model compound for studying complex organic synthesis and reaction mechanisms.
Biology: Investigated for its interactions with cellular components and its effects on cell growth and division.
Medicine: Explored for its potential as an anticancer agent due to its ability to inhibit cell division by stabilizing microtubules.
Mechanism of Action
The compound exerts its effects by binding to tubulin, a protein that is a key component of microtubules. By stabilizing microtubules, it prevents their depolymerization, which is essential for cell division. This leads to mitotic arrest and apoptosis (programmed cell death) in rapidly dividing cancer cells . The molecular targets include the microtubule network and associated proteins involved in cell cycle regulation .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis compare the target compound with structurally and functionally related taxanes:
Structural and Functional Analysis
- Core Framework : All compounds share the 6-oxatetracyclo[11.3.1.0³,¹⁰.0⁴,⁷]heptadec-13-en core, critical for binding β-tubulin .
- The 3-benzamido-2-hydroxy-3-phenylpropanoyl side chain at C15 (similar to paclitaxel’s C13 side chain) is essential for tubulin interaction but may exhibit altered binding kinetics due to positional differences . Halogenated derivatives (e.g., ) introduce electronegative groups that could increase metabolic resistance or toxicity .
Physicochemical Properties
- Solubility: The pentanoate ester and hydroxyl groups may confer intermediate solubility between paclitaxel (poorly water-soluble) and docetaxel (enhanced via tert-butyl carbamate) .
- Metabolism : The benzamido group at C15 could slow hepatic degradation compared to paclitaxel’s C13 benzamide, as seen in cytochrome P450 inhibition studies of similar analogues .
Q & A
Basic Research Questions
Q. What synthetic strategies are recommended for the multi-step synthesis of this compound?
- Methodological Answer : The synthesis of structurally complex polycyclic esters typically involves sequential protection/deprotection of hydroxyl groups, regioselective acylation, and cyclization. For example, stepwise coupling of benzamido and acetyloxy groups can be achieved using activated esters (e.g., mixed anhydrides or coupling agents like DCC). Intermediate purification via column chromatography or recrystallization is critical to avoid side reactions. Similar protocols for thiadiazol derivatives (e.g., controlled acylation and cyclization) provide a template for optimizing yields .
Q. Which analytical techniques are essential for confirming the stereochemistry of this compound?
- Methodological Answer :
- X-ray crystallography : Resolves absolute configuration, as demonstrated for related polycyclic ethers .
- NMR spectroscopy : - and -NMR, coupled with NOESY/ROESY, can identify spatial proximities of methyl and hydroxyl groups.
- Computational comparison : Match experimental NMR data with density functional theory (DFT)-calculated chemical shifts to validate stereochemical assignments .
Q. How can intermediates be isolated during synthesis to ensure purity?
- Methodological Answer : Membrane separation technologies (e.g., nanofiltration) or preparative HPLC can isolate polar intermediates. For example, highlights membrane-based separation as a scalable method for complex mixtures . Solvent systems with dichloromethane/ethyl acetate gradients are effective for column chromatography .
Advanced Research Questions
Q. How can computational reaction path search methods optimize the synthesis of this compound?
- Methodological Answer : Quantum chemical calculations (e.g., DFT) predict transition states and intermediates, reducing trial-and-error experimentation. ICReDD’s approach combines reaction path searches with machine learning to prioritize high-yield pathways. For instance, optimizing benzamido group coupling could involve simulating steric effects of the tetracyclic core .
Q. What strategies resolve contradictions in spectral data during structural elucidation?
- Methodological Answer :
- Cross-validation : Compare experimental IR, NMR, and HRMS data with computational predictions (e.g., using Gaussian or ORCA).
- Dynamic NMR : Resolve conformational equilibria causing signal splitting, as seen in hindered tetracyclic systems .
- Crystallographic refinement : Iteratively adjust X-ray diffraction models to account for disordered atoms, referencing protocols in .
Q. How can AI-driven platforms enhance experimental design for this compound?
- Methodological Answer : AI tools (e.g., COMSOL Multiphysics) simulate reaction conditions (temperature, solvent polarity) to predict optimal parameters. Autonomous labs enable real-time adjustments via feedback loops, as proposed in . For example, AI models trained on similar esters can recommend catalyst ratios for acetyloxy group installation .
Q. What reactor designs are optimal for scaling up synthesis while maintaining stereochemical fidelity?
- Methodological Answer : Modular microreactors minimize side reactions by ensuring precise mixing and temperature control. CRDC’s subclass RDF2050112 emphasizes continuous-flow reactors for exothermic steps (e.g., cyclization). Membrane reactors (RDF2050104) can separate byproducts in situ, preserving product purity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
